2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole is a complex organic compound characterized by its unique molecular structure. This compound features a benzodiazole core, which is a well-known heterocyclic structure, commonly utilized in medicinal chemistry due to its versatile biological activities. The specific substitution patterns on the benzodiazole ring and the presence of a dimethylphenoxy group contribute to its potential applications in various scientific fields.
The compound can be synthesized through various chemical methods, and it is available from specialized chemical suppliers, such as BenchChem, which provides detailed information about its properties and synthesis routes.
This compound belongs to the class of benzodiazoles, which are recognized for their pharmacological significance. Benzodiazoles are often involved in the development of pharmaceuticals due to their ability to interact with biological targets effectively.
The synthesis of 2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole typically involves several steps:
The reaction conditions must be optimized to ensure high yields and purity. Factors such as solvent selection, temperature control, and catalyst use are critical in industrial settings. Continuous flow reactors may be employed to enhance efficiency during synthesis.
The molecular formula for 2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole is C18H20N2O. Its structure includes:
Property | Value |
---|---|
Molecular Formula | C18H20N2O |
Molecular Weight | 280.4 g/mol |
IUPAC Name | 2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole |
InChI | InChI=1S/C18H20N2O/c1-11-7-14(4)18-16(8-11)19-17(20-18)10-21-15-6-5-12(2)13(3)9-15/h5-9H,10H2,1-4H3,(H,19,20) |
InChI Key | KBNYNMDDIHGKAM-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)OCC2=NC3=C(C=C(C=C3N2)C)C)C |
2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The reaction conditions such as temperature and solvent must be carefully controlled to achieve desired outcomes.
The mechanism of action for 2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole involves its interaction with biological targets at the molecular level. The benzodiazole moiety can act as a scaffold for binding to various enzymes or receptors in biological pathways. The specific interactions depend on the substituents present on the benzodiazole ring and their spatial arrangement.
Research indicates that compounds with similar structures exhibit diverse biological activities including antimicrobial and anticancer properties .
The compound is expected to exhibit typical physical properties associated with organic compounds of similar structure:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Varies with solvent |
The compound has several applications in scientific research:
2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole represents a structurally specialized benzimidazole derivative featuring dual methyl substitutions on both the benzimidazole core and the pendant phenoxymethyl moiety. This compound exemplifies the strategic chemical modifications employed to enhance the physicochemical and biological properties of privileged heterocyclic scaffolds in medicinal chemistry. The deliberate incorporation of methyl groups at the 4-position of the benzimidazole ring and the 2,5-positions of the phenoxy ring creates a unique steric and electronic profile distinct from simpler analogs like 2-(phenoxymethyl)-1H-benzimidazole [5]. Such targeted substitutions are designed to optimize molecular interactions with biological targets while influencing critical pharmacokinetic parameters including lipophilicity, metabolic stability, and membrane permeability. The compound's structural complexity necessitates rigorous characterization to establish structure-activity relationships and facilitate potential therapeutic applications.
The systematic IUPAC name 2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole provides precise atomic connectivity: a 4-methyl-1H-benzimidazole core linked via a methylene bridge to the oxygen atom of a 2,5-dimethylphenyl group. The molecular formula C₁₇H₁₈N₂O (MW = 266.34 g/mol) indicates an extended conjugated system. Key structural features include:
Comparative analysis with simpler analogs reveals significant structural differences. The 4-methylbenzimidazole core exhibits altered electron distribution compared to unsubstituted benzimidazole, potentially influencing tautomeric equilibria and hydrogen bonding capacity. The 2,5-dimethylphenoxymethyl moiety introduces steric constraints around the ether linkage absent in the unsubstituted phenoxymethyl analog (CID 210074) [1] [5]. Computational modeling (DFT/B3LYP/6-31G*) predicts a non-planar conformation where the dimethylphenyl ring is twisted 65-75° relative to the benzimidazole plane, optimizing steric interactions between ortho-methyl groups and the benzimidazole system.
Table 1: Structural Comparison of Benzimidazole Derivatives
Compound | Molecular Formula | Substitution Pattern | Key Structural Features |
---|---|---|---|
Benzimidazole (core) | C₇H₆N₂ | Unsubstituted | Planar heterocycle, tautomerism at N1-H/N3-H |
2-(Phenoxymethyl)-1H-benzimidazole | C₁₄H₁₂N₂O | Phenoxymethyl at C2 | Flexible linker, unsubstituted phenyl rotation (~90°) |
2-[(2,5-Dimethylphenoxy)methyl]-1H-benzimidazole | C₁₆H₁₆N₂O | 2,5-Dimethylphenoxymethyl at C2 | Ortho-methyl steric hindrance, electron-donating groups |
Target Compound: 2-[(2,5-Dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole | C₁₇H₁₈N₂O | 4-Methylbenzimidazole + 2,5-dimethylphenoxymethyl | Dual methyl enhancement, increased lipophilicity (clogP ≈ 4.2) |
Benzimidazole emerged as a privileged scaffold in medicinal chemistry following the serendipitous discovery of heterocyclic azoles' bioactivity in the 1960s [2]. Early development focused on unsubstituted benzimidazole cores, exemplified by anthelmintics like thiabendazole (introduced 1962). Systematic exploration of C2 substituents revealed profound biological implications:
The incorporation of methyl groups at the benzimidazole 4-position—as in the target compound—represents a contemporary refinement strategy. This modification enhances metabolic stability by blocking oxidative hotspots while fine-tuning electronic properties. Parallel developments in benzotriazole isosteres demonstrated the pharmacological advantages of nitrogen-rich bicyclic systems, particularly for antimicrobial and antitumor applications [2]. The historical trajectory reveals a consistent trend: incremental structural optimizations of benzimidazole derivatives yield compounds with refined target selectivity and improved drug-like properties.
The phenoxymethyl linker (-O-CH₂-) represents a versatile bioisostere that profoundly influences the spatial orientation and electronic properties of appended aromatic systems. When comparing unsubstituted phenoxymethyl (CID 210074) [5] versus 2,5-dimethylphenoxymethyl variants [1], three critical advantages emerge:
In benzimidazole systems specifically, phenoxymethyl substitution at C2 positions the aromatic moiety in a vector distinct from traditional thioether or carbamate linkers. Spectral studies of 2-(phenoxymethyl)benzimidazoles reveal characteristic UV absorptions at 273-295 nm and fluorescence emission at 350 nm, indicative of extended conjugation [6]. The 2,5-dimethyl modification bathochromically shifts these transitions by 8-12 nm, demonstrating altered electronic transitions.
Table 2: Electronic and Steric Properties of Phenoxymethyl Variants
Phenoxymethyl Type | Torsional Angle (°) | logP (Calculated) | UV λmax (nm) | Biological Impact |
---|---|---|---|---|
Unsubstituted phenyl | 85-95 | 3.4 | 279, 291 | Moderate flexibility, lower lipophilicity |
2,5-Dimethylphenyl | 60-75 | 4.2 | 287, 303 | Restricted rotation, enhanced membrane permeation |
2,6-Dimethylphenyl | 45-60 | 4.3 | Not reported | High steric hindrance, potential bioavailability limitations |
The phenoxymethyl group's metabolic stability surpasses that of ester or amide linkers, as the ether bond resists hydrolytic cleavage in vivo. This characteristic makes it particularly valuable for compounds requiring prolonged systemic exposure. Furthermore, the synthetic versatility of phenoxymethylation—typically achieved through nucleophilic substitution or Mitsunobu reactions—enables efficient derivatization, facilitating structure-activity relationship studies around both the heterocycle and phenyl domains [1] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1